

Application Notes and Protocols: Elimusertib Hydrochloride Combination Therapy in Preclinical Models

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Compound of Interest

Compound Name: *Elimusertib hydrochloride*

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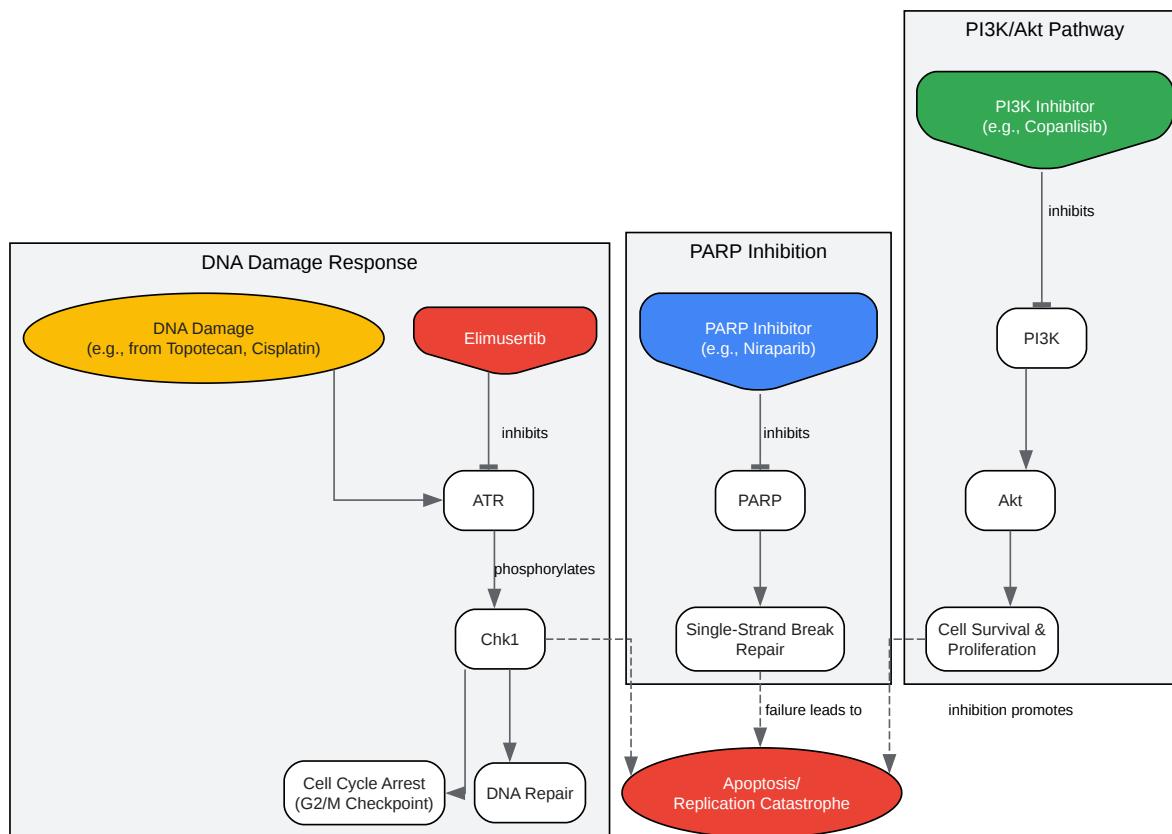
For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is an orally available and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in cell cycle progression, DNA repair, and overall cell survival.^[1] By inhibiting ATR, elimusertib disrupts these processes, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly those with existing DDR defects.^[1] Preclinical studies have demonstrated the potent antitumor activity of elimusertib both as a monotherapy and, notably, in combination with other anticancer agents, including PARP inhibitors, PI3K inhibitors, and traditional chemotherapy.^{[2][3][4]} This document provides a detailed overview of preclinical data and experimental protocols for utilizing elimusertib in combination therapies.

Signaling Pathway Overview

Elimusertib's primary mechanism of action is the inhibition of the ATR kinase, a central regulator of the cellular response to DNA damage and replication stress. In combination with other agents, its efficacy is enhanced by targeting multiple, often complementary, cellular pathways.

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Caption: Synergistic mechanisms of Elimusertib combination therapies.

Quantitative Data from Preclinical Models

The following tables summarize the antitumor efficacy of elimusertib in combination with various agents in preclinical patient-derived xenograft (PDX) and cell line models.

Table 1: Elimusertib in Combination with a PI3K Inhibitor (Copanlisib)

Model Type	Combination	Outcome Measure	Result	Reference
Lymphoma Cell Lines	Elimusertib + Copanlisib	In vitro synergy	Synergistic antitumor effect observed in all 12 tested cell lines (DLBCL, MCL, MZL).	[3]
ABC DLBCL Xenograft (RI-1)	Elimusertib + Copanlisib	In vivo efficacy	Combination was superior to single agents; associated with increased apoptosis and DNA damage (pH2AX).	[3]
PDX Models (Various)	Elimusertib + Copanlisib	Event-Free Survival (EFS-2)	Enhanced EFS-2 compared to monotherapy in 3 out of 11 models tested.	[2][5]

Table 2: Elimusertib in Combination with a PARP Inhibitor (Niraparib)

Model Type	Combination	Outcome Measure	Result	Reference
PARP-resistant PDX Models	Elimusertib + Niraparib	Antitumor Activity	Enhanced antitumor activity compared with single agents.	[2][5]
Advanced Solid Tumors/Ovarian Cancer	Elimusertib + Niraparib	Clinical Trial (Phase 1b)	Ongoing study to determine optimal dose, tolerability, and efficacy.	[6]

Table 3: Elimusertib in Combination with Chemotherapy

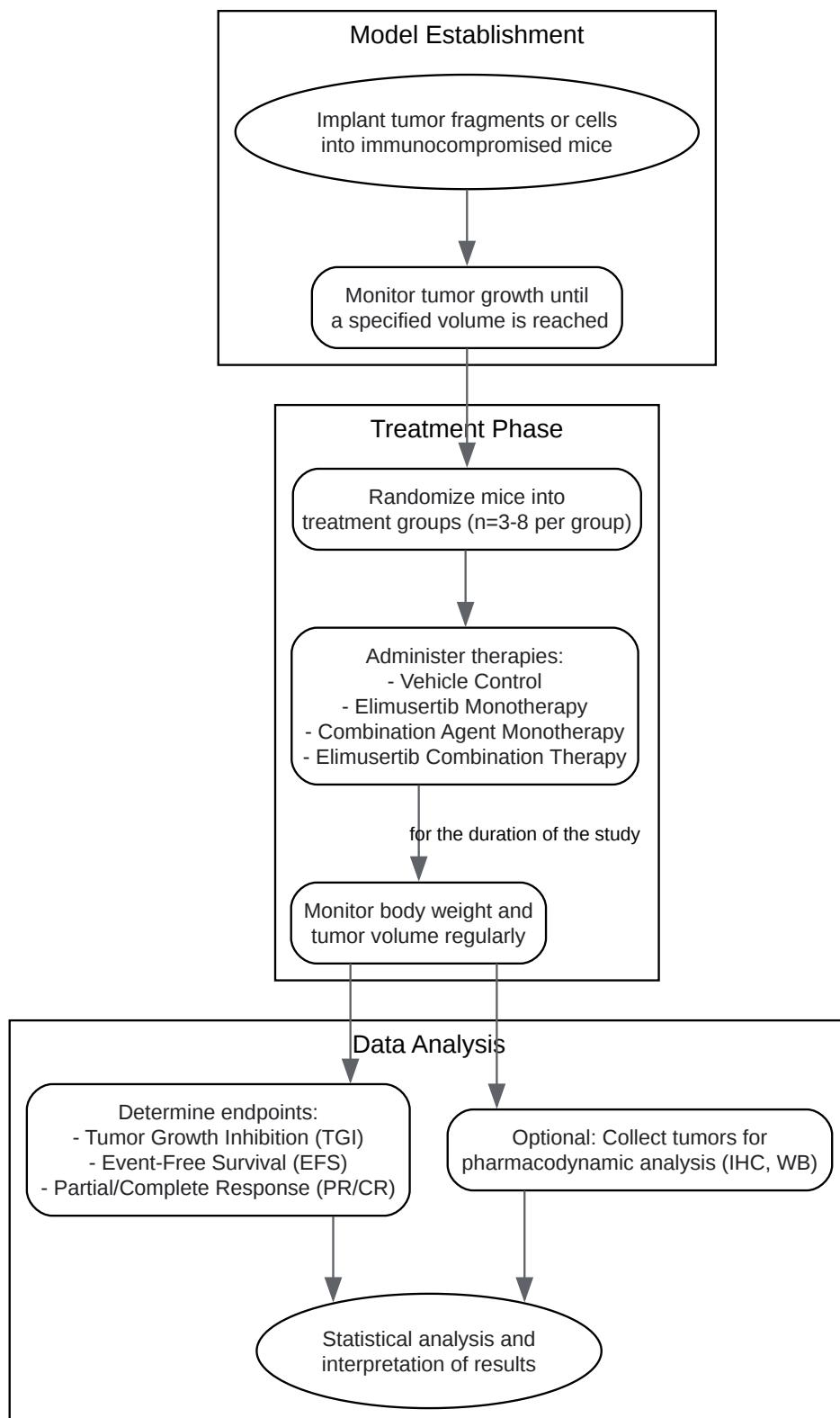
Model Type	Combination	Agent	Outcome Measure	Result	Reference
Advanced Solid Tumors	Elimusertib + Topotecan	Topotecan	Phase Ia Study	Recommended Phase 2 Dose (RP2D) established; disease control rate of 43%.	[4]
Advanced Solid Tumors	Elimusertib + Cisplatin	Cisplatin	Phase I Trial	Combination not supported for further examination due to dose-limiting toxicities without robust efficacy.	[7]
Pediatric Solid Tumor PDX	Elimusertib vs. SoC Chemotherapy	Various	In vivo efficacy	Elimusertib outperformed standard of care chemotherapy, particularly in alveolar rhabdomyosarcoma PDX models.	[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple preclinical studies investigating elimusertib.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for assessing the in vivo efficacy of elimusertib combination therapy in patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models.

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Caption: General workflow for in vivo xenograft studies.

1. Animal Models and Tumor Implantation:

- Animals: Immunocompromised mice (e.g., Crl:NMRI-Foxn1nu or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) are typically used.
- Implantation: For PDX models, tumor fragments are serially transplanted subcutaneously into the flank of the mice.[\[11\]](#) For CDX models, a suspension of cancer cells (e.g., 1×10^6 to 1×10^7 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously.

2. Treatment Administration:

- Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment cohorts.
- Dosing (Example): Elimusertib is often administered orally (p.o.) at doses ranging from 20 to 50 mg/kg, twice daily (BID), on a schedule such as 3 days on/4 days off.[\[2\]](#)[\[12\]](#) Combination agents are administered according to their established preclinical protocols.
- Vehicle: Elimusertib can be formulated in a vehicle such as a mixture of 10% ethanol, 30% polyethylene glycol 400, and 60% water.

3. Efficacy Assessment:

- Tumor Volume: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and volume is calculated using the formula: (Length x Width²) / 2.
- Body Weight: Monitored as an indicator of toxicity.
- Endpoints: Efficacy is determined by metrics such as change in tumor volume from baseline, event-free survival (time for tumor volume to double), and response rates (Partial Response: $\geq 30\%$ decrease in tumor volume; Progressive Disease: $\geq 20\%$ increase in tumor volume).[\[2\]](#)
[\[5\]](#)

4. Pharmacodynamic Analysis:

- Tumors can be harvested at specific time points post-treatment for analysis of biomarkers such as γ H2AX (a marker of DNA damage) by immunohistochemistry (IHC) or western blot.[\[2\]](#)

In Vitro Cell Viability Assay (MTT or similar)

This protocol is for determining the cytotoxic or cytostatic effects of elimusertib in combination with another agent on cancer cell lines.

1. Cell Plating:

- Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well).
- Allow cells to adhere for 24 hours.

2. Drug Treatment:

- Prepare serial dilutions of elimusertib and the combination agent.
- Treat cells with a matrix of concentrations of both drugs to assess monotherapy and combination effects. Include a vehicle-only control (e.g., DMSO).
- Incubate for a specified period (e.g., 72-96 hours).

3. Viability Assessment:

- Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CellTiter-Glo®.
- Incubate according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

- Normalize the data to the vehicle-treated control wells.
- Calculate IC₅₀ values for each agent.
- Use software such as CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for detecting changes in protein expression and phosphorylation states following treatment.

1. Protein Extraction:

- Treat cells in culture with elimusertib, the combination agent, or the combination for a specified time.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- For tumor tissue, homogenize the tissue in lysis buffer.

- Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli buffer.
- Separate proteins by size on a polyacrylamide gel (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target of interest (e.g., p-Chk1, γH2AX, cleaved PARP, Akt pS473) overnight at 4°C.[2][13]
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

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